3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a tert-butylphenyl group, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amine. This is followed by the introduction of the tert-butylphenyl group and the formation of the dimethylpropanoic acid moiety. Common reagents used in these reactions include benzyl chloroformate, tert-butylbenzene, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the tert-butylphenyl group may influence the compound’s hydrophobicity and binding affinity. The dimethylpropanoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
- 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)-2,2-dimethylpropanoic acid
- 3-{[(Benzyloxy)carbonyl]amino}-3-(4-ethylphenyl)-2,2-dimethylpropanoic acid
Uniqueness
Compared to similar compounds, 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H29NO4 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H29NO4/c1-22(2,3)18-13-11-17(12-14-18)19(23(4,5)20(25)26)24-21(27)28-15-16-9-7-6-8-10-16/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26) |
InChI Key |
QQGSHUUSDIVQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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